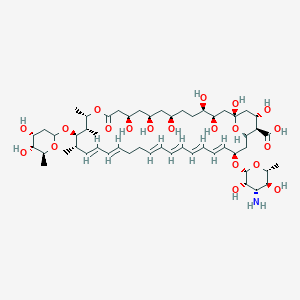

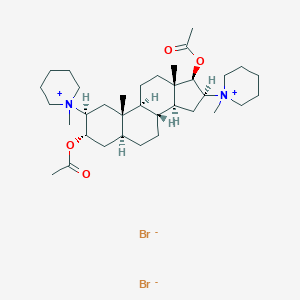

パンクロニウム臭化物

説明

Synthesis Analysis

The synthesis of pancuronium bromide involves a complex chemical process starting from 5-androst-2-en-17-one. This process includes esterification, oxidation, ring opening, reduction, and acetylation, followed by a reaction with bromomethane. The final product is verified through sophisticated analytical techniques such as 1H-NMR and 13C-NMR, ensuring its structural integrity. The method described by Guo Shun-lin (2007) presents a cost-effective and simplified approach conducive to industrial manufacture, achieving an overall yield of 22.1% (Guo, 2007).

科学的研究の応用

手術における神経筋遮断

パンクロニウム臭化物は、手術中に筋肉を弛緩させるための神経筋遮断薬として広く使用されています . これは、2つのアセチルコリン分子を模倣するように設計されており、神経筋接合部を効果的に遮断し、筋肉の弛緩を促進します。 これにより、外科医は不随意の筋肉の動きなしに手術を行うことができます。

心臓血管研究

心臓血管研究では、パンクロニウム臭化物が心臓のムスカリン性アセチルコリン受容体(M2)を遮断する能力が特に注目されています . その迷走神経抑制作用と交感神経刺激作用は、心拍数と血圧の上昇を引き起こす可能性があり、ストレスや薬物の心臓への影響を研究するのに役立ちます。

鎮痛薬の用途

研究者は、さまざまな実験でパンクロニウム臭化物を鎮痛薬として使用してきました . 動物の苦痛を最小限に抑えることが重要な研究では、中枢神経系に影響を与えることなく、その鎮痛効果が役立ちます。

獣医学

パンクロニウム臭化物は、ワニなどの動物の化学的抑制に使用されてきました . これは、確立された用量と安全マージンがあり、医療処置または研究目的で動物を鎮静させるための安全で効果的な方法を提供します。

薬理学的研究

パンクロニウム臭化物は、ビス四級アミノステロイド化合物として、強力な神経筋遮断作用を持っています。 これは、神経筋伝達のメカニズムと筋弛緩剤の効果を理解するための薬理学的研究で使用されています .

麻酔研究

麻酔の分野では、パンクロニウム臭化物は、筋肉弛緩の開始と持続時間を研究するために使用されています。 これは、さまざまな種類の手術に最適な用量と組み合わせを決定するために、他の筋弛緩剤と比較されています .

受容体結合研究

パンクロニウム臭化物の構造は、ニコチン性アセチルコリン受容体に結合することを可能にし、受容体のダイナミクスと薬物受容体相互作用を研究するための貴重なツールとなっています .

筋肉の生理学

最後に、パンクロニウム臭化物は、筋肉の生理学の研究に使用されています。 これは、筋肉の収縮メカニズムと、筋肉の機能におけるさまざまなイオンや神経伝達物質の役割を理解するのに役立ちます .

作用機序

Target of Action

Pancuronium bromide primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, facilitating muscle contraction .

Mode of Action

Pancuronium bromide acts as a competitive antagonist to acetylcholine, a neurotransmitter that binds to nicotinic acetylcholine receptors . By competing with acetylcholine for these receptors, pancuronium bromide prevents acetylcholine from binding, thereby inhibiting the transmission of nerve impulses at the neuromuscular junction . This results in muscle relaxation and paralysis .

Biochemical Pathways

The primary biochemical pathway affected by pancuronium bromide is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, pancuronium bromide inhibits the transmission of nerve impulses to the muscles, preventing muscle contraction .

Pharmacokinetics

Due to its poor lipid solubility, its volume of distribution is nearly equivalent to the circulating plasma volume . It is metabolized in the liver and excreted via the renal and biliary routes .

Result of Action

The primary result of pancuronium bromide’s action is muscle relaxation and paralysis . This is achieved by inhibiting the transmission of nerve impulses to the muscles, which prevents muscle contraction . This makes pancuronium bromide particularly useful in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .

Action Environment

The action of pancuronium bromide can be influenced by various environmental factors. For instance, its effects may be enhanced or reduced by certain medications. Additionally, its clearance can be reduced in individuals with renal failure or in the elderly . It’s also worth noting that the onset and duration of its action can be influenced by the dosage administered .

特性

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIJXCQZLFKBMV-YTGGZNJNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g sol in 30 parts chloroform, 1 part water (20 °C), SOL IN ALCOHOL, Very soluble in water. | |

| Record name | PANCURONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION., THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS. | |

| Record name | PANCURONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE POWDER | |

CAS RN |

15500-66-0 | |

| Record name | Pancuronium bromide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancuronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANCURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LY9Y75X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PANCURONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C | |

| Record name | PANCURONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

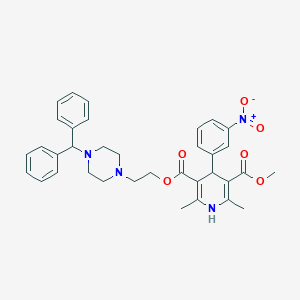

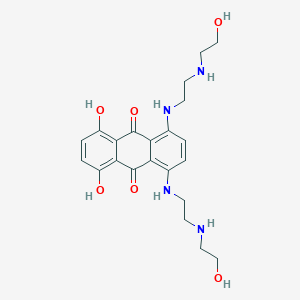

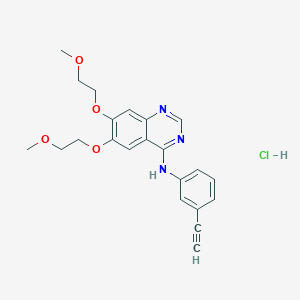

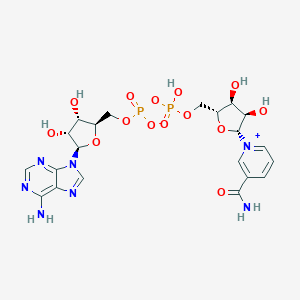

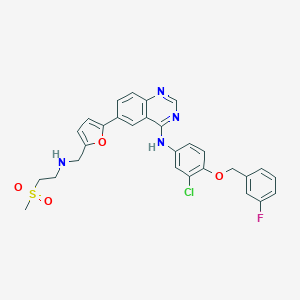

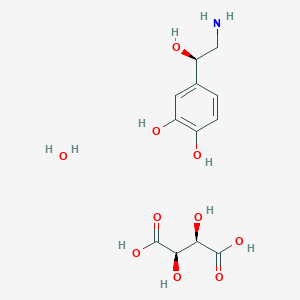

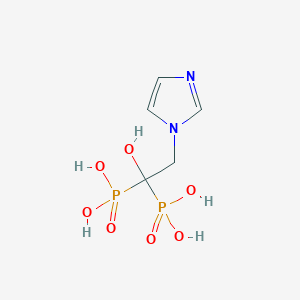

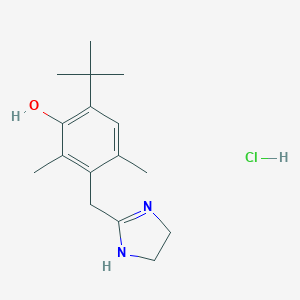

Feasible Synthetic Routes

Q & A

Q1: How does Pancuronium bromide interact with its target to induce muscle relaxation?

A1: Pancuronium bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , ] By binding to these receptors, it prevents acetylcholine (ACh) from binding and triggering muscle contraction, leading to muscle paralysis. [, , ]

Q2: What are the downstream effects of Pancuronium bromide binding to nAChRs?

A2: Binding of Pancuronium bromide to nAChRs prevents the opening of ion channels, blocking the influx of sodium ions and the subsequent depolarization of the muscle fiber. This inhibition of muscle fiber depolarization ultimately results in skeletal muscle paralysis. [, , , ]

Q3: What is the molecular formula and weight of Pancuronium bromide?

A4: Pancuronium bromide has the molecular formula C35H60Br2N2O4 and a molecular weight of 752.6 g/mol. [, , ]

Q4: Is there any spectroscopic data available for Pancuronium bromide?

A5: Yes, studies utilize various spectroscopic methods for analysis, including fluorimetric methods for quantification in biological samples. [, ] Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H-NMR and 13C-NMR, to verify the structure of synthesized Pancuronium bromide. []

Q5: What is the typical route of administration for Pancuronium bromide?

A6: Pancuronium bromide is typically administered intravenously. [, , , , , ]

Q6: How is Pancuronium bromide metabolized and excreted from the body?

A7: Pancuronium bromide is primarily eliminated via both hepatic and renal pathways. [, ] Research indicates that renal excretion is the major pathway in humans, with biliary excretion playing a significant role as well. []

Q7: How does the dosage of Pancuronium bromide affect its duration of action?

A8: The duration of neuromuscular blockade by Pancuronium bromide is dose-dependent. [, ] Higher doses generally lead to longer durations of action, requiring careful monitoring and potentially extending the need for ventilatory support. [, ]

Q8: Does the patient's age affect the pharmacokinetics of Pancuronium bromide?

A9: Studies show age-related differences in the pharmacokinetics of Pancuronium bromide. Infants exhibit larger distribution volumes and higher clearance rates compared to children and adults. [] This difference highlights the importance of age-appropriate dosing to ensure efficacy and minimize the risk of adverse events.

Q9: Are there any known risks associated with the use of Pancuronium bromide?

A10: While generally safe when used appropriately, Pancuronium bromide can cause adverse effects. These can include cardiovascular effects such as tachycardia, prolonged paralysis requiring extended ventilatory support, and rare but serious allergic reactions. [, , ] Therefore, careful monitoring and appropriate patient selection are crucial.

Q10: What is the potential for developing resistance to Pancuronium bromide?

A11: While resistance to Pancuronium bromide is rare, it can occur through various mechanisms. Prolonged exposure to the drug, genetic factors affecting nAChR expression or function, and interactions with other medications can contribute to decreased sensitivity. []

Q11: What are the main clinical applications of Pancuronium bromide?

A12: Pancuronium bromide is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. [, , , , ] It is also utilized in critical care settings for managing patients requiring mechanical ventilation, particularly those with conditions like status asthmaticus. [, , ]

Q12: Are there any animal models used in the study of Pancuronium bromide?

A14: Animal models, particularly cats, dogs, and pigs, have been instrumental in research on Pancuronium bromide. [, , , , , ] These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and potential adverse effects, helping to translate findings to human clinical practice.

Q13: How is the efficacy of Pancuronium bromide monitored in clinical settings?

A15: Clinicians primarily monitor the efficacy of Pancuronium bromide using peripheral nerve stimulators. [] These devices deliver electrical impulses to peripheral nerves, with the resulting muscle twitches indicating the degree of neuromuscular blockade. [] This monitoring helps ensure adequate muscle relaxation during surgery and guides the timing of reversal agents.

Q14: What are the common analytical methods used for the determination of Pancuronium bromide?

A16: Common analytical methods include chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), coupled with UV detection. [, ] These methods offer high sensitivity and selectivity, allowing for the quantification of Pancuronium bromide in various matrices, including pharmaceutical formulations and biological samples. []

Q15: Are there any alternatives to Pancuronium bromide for muscle relaxation?

A17: Yes, several alternative neuromuscular blocking agents are available, including atracurium, vecuronium bromide, and rocuronium bromide. [, , , ] Each agent has its own pharmacological profile, advantages, and disadvantages, making the choice of neuromuscular blocker dependent on individual patient factors and the specific clinical scenario.

Q16: What are some future directions for research on Pancuronium bromide?

A18: Future research on Pancuronium bromide may focus on developing novel drug delivery systems for improved targeted delivery and reduced side effects. [] Additionally, exploring the potential of adjunctive therapies to enhance its efficacy and minimize adverse events remains an active area of investigation. [] Further research into its interactions with other drugs commonly used in anesthesia and critical care settings is also crucial for optimizing patient safety. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。